molecular formula C12H14N2O B12831531 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one

Cat. No.: B12831531
M. Wt: 202.25 g/mol
InChI Key: BIMSPYGGNQZUAF-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a benzyl group at position 1 and an ethyl group at position 3, making it a unique derivative of imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: Benzylamine and ethylamine are common starting materials.

    Cyclization Reaction: The reaction between benzylamine and ethylamine with glyoxal or a similar aldehyde under acidic conditions can lead to the formation of the imidazole ring.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to mix and heat the starting materials.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Continuous Flow Systems: Implementing continuous flow systems for efficient production and purification.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the benzyl or ethyl groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting microbial growth or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-methyl-1H-imidazol-2(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    1-Benzyl-3-ethyl-4,5-dihydro-1H-imidazol-2(3H)-one: A dihydro derivative with additional hydrogen atoms.

Uniqueness

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-benzyl-3-ethylimidazol-2-one

InChI

InChI=1S/C12H14N2O/c1-2-13-8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

BIMSPYGGNQZUAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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